Product packaging for Eriosemaone C(Cat. No.:)

Eriosemaone C

Cat. No.: B1247484
M. Wt: 530.6 g/mol
InChI Key: XFFLLCTVQRLAND-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eriosemaone C is a specialized prenylated flavanone isolated from plant species within the Eriosema genus, such as Eriosema chinense and Eriosema tuberosum . With a molecular formula of C 31 H 30 O 8 and a molecular weight of 530.57 g/mol, it is classified as a complex flavonoid derivative . Its structure is characterized by a (S)-flavanone core substituted with prenyl and dimethylpyran groups, contributing to its biological activity . This natural product is of significant interest in phytochemical and pharmacological research. Studies on closely related compounds and plant extracts from the Eriosema genus have demonstrated a broad spectrum of potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties . Researchers value this compound as a pure chemical standard for the authentication and bioactivity-guided investigation of medicinal plants. It serves as a key compound for exploring the chemotaxonomic relationships within the Fabaceae family and for studying the structure-activity relationships of prenylated flavonoids. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30O8 B1247484 Eriosemaone C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H30O8

Molecular Weight

530.6 g/mol

IUPAC Name

(8S)-8-[3-(2,4-dihydroxyphenyl)-2,5,6-trihydroxyphenyl]-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C31H30O8/c1-15(2)5-7-19-29-16(9-10-31(3,4)39-29)11-21-23(34)14-25(38-30(19)21)26-27(36)20(13-24(35)28(26)37)18-8-6-17(32)12-22(18)33/h5-6,8-13,25,32-33,35-37H,7,14H2,1-4H3/t25-/m0/s1

InChI Key

XFFLLCTVQRLAND-VWLOTQADSA-N

Isomeric SMILES

CC(=CCC1=C2C(=CC3=C1O[C@@H](CC3=O)C4=C(C(=CC(=C4O)O)C5=C(C=C(C=C5)O)O)O)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=CC3=C1OC(CC3=O)C4=C(C(=CC(=C4O)O)C5=C(C=C(C=C5)O)O)O)C=CC(O2)(C)C)C

Origin of Product

United States

Isolation and Advanced Structural Elucidation Methodologies of Eriosemaone C

Chromatographic Separation Techniques for Natural Product Isolation

The initial challenge in natural product research is the separation of a single target compound from a complex mixture of dozens or even hundreds of other metabolites present in the source organism. researchgate.net Chromatographic techniques are the primary tools for this purpose, exploiting subtle differences in the physicochemical properties of molecules to achieve separation. researchgate.netlibretexts.org The isolation of flavonoids like Eriosemaone C from plant sources, such as the roots of Eriosema tuberosum, typically involves a multi-step chromatographic process. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products due to its high resolution and sensitivity. springermedizin.deresearchgate.netnih.gov It operates by forcing a solvent (the mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (the stationary phase) at high pressure. researchgate.netajol.info This high pressure allows the use of much smaller stationary phase particles, which increases the surface area for interactions and results in a significantly improved separation of components. springermedizin.de

The two primary modes of HPLC relevant to flavonoid isolation are:

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase. springermedizin.de Polar compounds in the mixture interact more strongly with the stationary phase and thus elute later than non-polar compounds.

Reversed-Phase HPLC (RP-HPLC): This is the more common mode, employing a non-polar stationary phase (e.g., silica (B1680970) modified with C18 alkyl chains) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). savemyexams.com In RP-HPLC, non-polar compounds are retained longer, while polar compounds elute more quickly.

For the isolation of isoflavanones like this compound, a sequence of chromatographic steps is often used, with preparative or semi-preparative HPLC serving as the final polishing step to yield a highly pure compound suitable for structural analysis. thieme-connect.comwisc.edu

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that uniquely operates without a solid support matrix. This eliminates the problem of irreversible sample adsorption onto the stationary phase, which can be a significant issue with solid-support techniques, especially for polar or sensitive compounds.

The principle of CCC is based on the partitioning of a solute between two immiscible liquid phases—one stationary and one mobile. In High-Speed CCC (HSCCC), a modern variant, the column consists of a coil of tubing that is subjected to a planetary motion. This creates a strong gravitational field that retains the stationary liquid phase while the mobile phase is pumped through it. The continuous mixing and settling of the two phases allows for an efficient partitioning process, leading to the separation of compounds based on their differential partition coefficients. CCC is considered a "green" separation technique due to its reduced solvent consumption and the ability to recover both the stationary and mobile phases. It is particularly well-suited for the preparative-scale separation of natural products from crude extracts.

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure (typically from compressed air or a pump) to push the mobile phase through the column. This technique is faster than traditional gravity-fed column chromatography and is widely used for the initial fractionation of crude extracts.

The typical strategy for purifying a natural product like this compound begins with extracting the plant material (e.g., roots of Eriosema) with a suitable solvent. This crude extract is then often adsorbed onto a small amount of silica gel and loaded onto a larger flash chromatography column packed with silica. A solvent gradient, starting with a non-polar solvent and gradually increasing in polarity, is then used to elute the compounds. Fractions are collected and analyzed (often by Thin-Layer Chromatography, TLC) to identify those containing the target compound. These enriched fractions are then combined and subjected to further purification steps, such as preparative HPLC, to isolate the pure compound.

Counter-Current Chromatography (CCC) Principles and Implementation

Advanced Spectroscopic and Spectrometric Elucidation Strategies

Once a natural product has been isolated in pure form, the next critical step is to determine its chemical structure. This is accomplished primarily through a suite of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most powerful. nih.gov

High-resolution NMR spectroscopy is the most definitive method for elucidating the structure of organic molecules. It provides detailed information about the carbon skeleton and the surrounding protons, including their chemical environment, connectivity, and spatial relationships. The technique is based on the magnetic properties of atomic nuclei with non-zero spin, such as ¹H (proton) and ¹³C. In a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency, which is highly sensitive to their local electronic environment.

One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, provide the fundamental information required to piece together a molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum gives information about the different types of hydrogen atoms in a molecule. Key information derived includes:

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. For an isoflavanone (B1217009) core, one would expect to see signals in the aromatic region, as well as signals for protons on the heterocyclic rings and any attached side chains.

Integration: The area under each peak is proportional to the number of protons it represents.

Splitting Pattern (Multiplicity): The splitting of a signal into a multiplet (e.g., doublet, triplet) is caused by the influence of neighboring protons and reveals how protons are connected through covalent bonds, following the n+1 rule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the non-equivalent carbon atoms in a molecule. savemyexams.com

Chemical Shift (δ): The chemical shift of a ¹³C signal indicates the type of carbon. For example, carbonyl carbons (C=O) in isoflavanones appear far downfield (e.g., 160-220 ppm), while aromatic and alkene carbons appear in the 110-160 ppm range, and aliphatic carbons (C-C) appear upfield (0-50 ppm). The attachment of electronegative atoms like oxygen shifts the signal further downfield.

The structure of this compound was established through the detailed application of these and other spectroscopic methods. nih.gov While the literature confirms its structural elucidation, the specific, raw spectral data is not available in the publicly accessible sources reviewed for this article. The tables below are representative of how such data would be presented.

Table 1: ¹H NMR Spectroscopic Data for this compound (Note: Specific chemical shift data for this compound was not available in the searched sources. This table is a template for how such data is typically displayed.)

PositionδH (ppm, J in Hz)
Data Not AvailableData Not Available

Table 2: ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift data for this compound was not available in the searched sources. This table is a template for how such data is typically displayed.)

PositionδC (ppm)
Data Not AvailableData Not Available

Mentioned Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for determining the complex structure of molecules like this compound. By spreading proton and carbon signals across two frequency axes, these experiments reveal correlations between nuclei, allowing for the assembly of the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgresearchgate.net For this compound, COSY spectra would reveal correlations within the same spin system, for instance, between adjacent protons on the flavonoid rings or within the prenyl side chain.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. ustc.edu.cnlibretexts.org It is a highly sensitive method that helps in assigning the chemical shifts of protonated carbons in the molecule's 13C NMR spectrum. ustc.edu.cnrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful 2D NMR experiments for structure elucidation, as it shows correlations between protons and carbons over two to four bonds. nih.govwisc.edu This is critical for connecting different molecular fragments, especially across non-protonated (quaternary) carbons, such as carbonyl groups or substituted aromatic carbons, which are abundant in flavonoid structures. nih.gov For this compound, HMBC correlations would be key to placing the prenyl group, the gem-dimethylpyran ring, and the dihydroxyphenyl substituent on the main flavanone (B1672756) core. thieme-connect.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This information is vital for determining the relative stereochemistry and conformation of the molecule. For example, NOESY can help establish the relative orientation of substituents on the flavanone rings.

While the specific NMR data for this compound is not publicly available, the following table illustrates the type of data obtained from HMBC analysis of a closely related compound, 2-O-methyl eriosematin (B1639177) E , which demonstrates how structural connections are established.

Table 1: Illustrative HMBC Correlations for a Related Flavanone Structure This table is based on data for 2-O-methyl eriosematin E and serves to illustrate the methodology.

Proton (δH) Correlated Carbons (δC) Structural Implication
H₂-1ʺ C-7, C-8, C-9, C-3ʺ Confirms the attachment of the prenyl group to the C-8 position. thieme-connect.com
2-OCH₃ C-2 Places the methoxy (B1213986) group at the C-2 position of the chromanone core. thieme-connect.com
OH-5 C-5, C-6, C-10 Positions the chelated hydroxy group at C-5. thieme-connect.com
H-4' C-5, C-6, C-7, C-6' Establishes the fusion of the gem-dimethylpyran ring to the C-6 and C-7 positions. thieme-connect.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental formula of a compound. nih.govspringermedizin.de

For this compound, HRMS, typically using electrospray ionization (ESI), would provide a high-accuracy mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). libretexts.org The experimentally measured mass is then compared to the calculated mass for the proposed formula, with a mass error of less than 5 ppm considered confirmatory.

Molecular Formula: C₃₁H₃₀O₈

Monoisotopic Mass: 530.1941 g/mol

Expected HRMS Result: An observed m/z value extremely close to the calculated value for the protonated or deprotonated molecule (e.g., 531.2013 for [C₃₁H₃₁O₈]⁺ or 529.1868 for [C₃₁H₂₉O₈]⁻) would confirm the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that provide structural clues. nih.govpitt.edu The fragmentation of this compound would be expected to show characteristic losses of its substituents, such as the prenyl group (a loss of 68 Da) or fragments corresponding to retro-Diels-Alder cleavages of the heterocyclic rings, which are typical for flavonoids.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

This compound is a chiral molecule, meaning it has non-superimposable mirror images (enantiomers). Determining the absolute configuration of its stereocenters is essential. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used for this purpose.

The method involves comparing the experimental ECD spectrum of the isolated natural product with the theoretical spectrum calculated for a specific enantiomer (e.g., 2S) using quantum chemical methods like time-dependent density functional theory (TDDFT). A good match between the experimental and calculated spectra, particularly in the signs of the Cotton effects (the characteristic peaks in an ECD spectrum), allows for the unambiguous assignment of the absolute configuration. thieme-connect.com If the experimental spectrum shows opposite Cotton effects to the calculated one, the enantiomeric configuration is assigned.

Table 2: Illustrative Data for Absolute Configuration Assignment by ECD This table presents hypothetical data to demonstrate the principle of ECD analysis.

Wavelength (nm) Experimental Δε Calculated Δε for (2S)-isomer Conclusion
316 +1.71 +1.80 Positive Cotton effect matches.
297 -2.28 -2.35 Negative Cotton effect matches.
269 +7.51 +7.60 Positive Cotton effect matches.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, allowing for the identification of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its chemical nature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly its chromophore system. Flavonoids typically display two major absorption bands in the UV-Vis spectrum, which arise from the conjugated aromatic ring systems.

Table 3: Expected Spectroscopic Features for this compound

Spectroscopy Wavelength/Wavenumber Functional Group / Chromophore
IR ~3400 cm⁻¹ O-H stretching (hydroxyl groups)
IR ~1650 cm⁻¹ C=O stretching (conjugated ketone) thieme-connect.com
IR ~1600, 1500 cm⁻¹ C=C stretching (aromatic rings) thieme-connect.com
IR ~1100 cm⁻¹ C-O stretching (ether linkages)
UV-Vis ~270 nm Band II (Benzoyl system of flavanone)
UV-Vis ~320 nm Band I (Cinnamoyl system of flavanone)

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis provides an unambiguous assignment of its atomic connectivity, conformation, and both relative and absolute stereochemistry. This technique is considered the "gold standard" for structural elucidation, as it yields a precise 3D model of the molecule, confirming all findings from spectroscopic methods. To date, no crystal structure for this compound has been reported in the literature.

Purity Assessment Techniques in Isolated Samples

Ensuring the purity of an isolated natural product is critical before structural elucidation and biological testing. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A pure sample of this compound, when analyzed by HPLC, should exhibit a single, sharp, and symmetrical peak under various mobile phase conditions. The use of a photodiode array (PDA) detector can further confirm purity by showing a consistent UV spectrum across the entire peak. Additionally, 1H NMR spectroscopy can be used to assess purity, as the presence of impurities would be revealed by extra, unassignable signals in the spectrum.

Biosynthetic Pathways and Precursor Investigation of Eriosemaone C

Proposed Biosynthetic Origins and Intermediates

The biosynthesis of Eriosemaone C is proposed to follow the general phenylpropanoid and flavonoid pathways, which are well-established routes for the production of a wide array of plant secondary metabolites. wikipedia.orgnih.gov The core structure of this compound is a flavanone (B1672756), which is derived from precursors originating from two primary metabolic pathways: the shikimate pathway and the acetate-malonate pathway.

The initial precursor from the shikimate pathway is the aromatic amino acid L-phenylalanine . wikipedia.org Through a series of enzymatic reactions, L-phenylalanine is converted into p-coumaroyl-CoA . This conversion is catalyzed by a sequence of three key enzymes:

Phenylalanine ammonia-lyase (PAL) , which deaminates L-phenylalanine to form trans-cinnamic acid. wikipedia.orgfrontiersin.orgashs.org

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to yield p-coumaric acid. researchgate.net

4-Coumarate-CoA ligase (4CL) , which activates p-coumaric acid by ligating it with coenzyme A.

The second precursor stream, the acetate-malonate pathway, provides malonyl-CoA units. The first committed step in flavonoid biosynthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. wikipedia.orgmdpi.com This reaction is catalyzed by chalcone (B49325) synthase (CHS) , a type III polyketide synthase, to form the C15 chalcone backbone, specifically naringenin (B18129) chalcone . nih.govwikipedia.orgmdpi.com

Naringenin chalcone is a key intermediate that undergoes intramolecular cyclization to form the flavanone core. This reaction is catalyzed by chalcone isomerase (CHI) , leading to the formation of (2S)-naringenin . nih.govresearchgate.netfrontiersin.org (2S)-Naringenin is the central precursor that undergoes a series of subsequent modifications, including prenylation, hydroxylation, and cyclization, to yield the complex structure of this compound.

The additional structural moieties of this compound, namely the prenyl group at the C-8 position and the dimethylpyran ring fused to the A-ring, are derived from the isoprenoid pathway. The key five-carbon isoprenoid unit, dimethylallyl pyrophosphate (DMAPP) , serves as the prenyl donor for these modifications. oup.comwikipedia.org

The proposed key intermediates in the biosynthesis of this compound are summarized in the table below.

IntermediatePrecursor(s)Key Enzyme(s)
p-Coumaroyl-CoAL-PhenylalaninePhenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL)
Naringenin Chalconep-Coumaroyl-CoA, Malonyl-CoAChalcone synthase (CHS)
(2S)-NaringeninNaringenin ChalconeChalcone isomerase (CHI)
8-Prenylnaringenin(2S)-Naringenin, DMAPPFlavonoid Prenyltransferase
6,8-Diprenylnaringenin8-Prenylnaringenin, DMAPPFlavonoid Prenyltransferase
Hydroxylated IntermediatesPrenylated NaringeninsCytochrome P450 Hydroxylases

This table outlines the proposed major steps and intermediates in the biosynthetic pathway leading to the core structure of this compound.

Enzymatic Transformations and Gene Cluster Hypotheses

The conversion of (2S)-naringenin into this compound involves a series of complex enzymatic transformations, primarily catalyzed by prenyltransferases and cytochrome P450 monooxygenases.

Prenylation: The attachment of prenyl groups from DMAPP to the flavonoid skeleton is a critical step in the biosynthesis of this compound. This reaction is catalyzed by flavonoid prenyltransferases (PTs) . nih.govresearchgate.netnih.gov Based on the structure of this compound, a sequential prenylation is proposed:

An initial prenylation at the C-8 position of naringenin, a common modification in flavonoids, would be catalyzed by a naringenin 8-dimethylallyltransferase . This would form 8-prenylnaringenin. Enzymes with such activity have been identified in other species of the Leguminosae family, such as Sophora flavescens. nih.gov

A second prenylation likely occurs at the C-6 position to yield 6,8-diprenylnaringenin. This step would require a distinct prenyltransferase with specificity for 8-prenylnaringenin.

Hydroxylation: this compound possesses several hydroxyl groups on its A and B rings that are not present in the initial naringenin precursor. These hydroxylations are catalyzed by cytochrome P450 (CYP450) hydroxylases . researchgate.netpnas.orgfrontiersin.orgnih.govnih.gov These enzymes are responsible for the regiospecific introduction of hydroxyl groups, which significantly influences the biological activity of the final compound. The hydroxylation pattern of this compound suggests the involvement of multiple, specific CYP450s.

Pyran Ring Formation: The formation of the dimethylpyran ring fused across positions C-6 and C-7 of the flavanone A-ring is a key feature of this compound. This is hypothesized to proceed via the cyclization of the C-6 prenyl group. This transformation is likely catalyzed by a specific cytochrome P450 monooxygenase that facilitates an oxidative cyclization reaction. mdpi.comresearchgate.netresearchgate.neteurekaselect.com

Gene Cluster Hypothesis: In many plants, the genes encoding the enzymes for a specific biosynthetic pathway are co-located on the chromosome, forming a biosynthetic gene cluster (BGC) . frontiersin.orgnih.govfrontiersin.orgoup.com This clustering facilitates the co-regulation and efficient production of the final metabolite. It is hypothesized that the genes encoding the enzymes for this compound biosynthesis, including a chalcone synthase, chalcone isomerase, prenyltransferases, and cytochrome P450s, may be organized in such a cluster within the genome of Eriosema species. The identification and characterization of such a gene cluster would provide definitive evidence for the proposed pathway and enable heterologous production of this compound. nih.govfigshare.comresearchgate.netwur.nl

The table below lists the key enzyme classes hypothesized to be involved in the later stages of this compound biosynthesis.

Enzyme ClassProposed Function
Flavonoid Prenyltransferases (PTs)Catalyze the attachment of prenyl groups to the naringenin backbone at C-8 and C-6 positions.
Cytochrome P450 HydroxylasesIntroduce hydroxyl groups at specific positions on the A and B rings of the flavonoid structure.
Cytochrome P450 MonooxygenasesCatalyze the oxidative cyclization of the C-6 prenyl group to form the pyran ring.

This table summarizes the hypothesized roles of key enzyme families in the diversification of the naringenin scaffold to form this compound.

Isotopic Labeling Studies for Pathway Delineation

To experimentally validate the proposed biosynthetic pathway of this compound, isotopic labeling studies would be an indispensable tool. This technique involves feeding the producing organism, such as Eriosema plant tissues or cell cultures, with precursors labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) and tracking the incorporation of these labels into the final natural product. nih.govnih.govlookchem.com

For instance, feeding experiments with [1-¹³C]glucose could reveal the origin of the isoprenoid units. In the biosynthesis of sophoraflavanone G, a related compound, this method confirmed that the isoprene (B109036) units were derived from the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway. researchgate.net Similarly, administration of [1,2-¹³C₂]acetate would be expected to show intact incorporation into the A-ring of the flavanone core, confirming its polyketide origin, a pattern that has been observed in the biosynthesis of other flavonoids. nih.gov

By using labeled versions of proposed intermediates, such as ¹³C-labeled naringenin , one could definitively confirm its role as a direct precursor to this compound. The specific pattern of label incorporation, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), would provide strong evidence for the proposed sequence of enzymatic reactions.

Comparative Biosynthetic Analysis with Related Natural Products

Comparing the proposed biosynthetic pathway of this compound with that of other structurally related natural products can provide valuable insights into the evolution of these metabolic pathways.

Sophoraflavanone G: The biosynthesis of sophoraflavanone G from Sophora flavescens is a well-studied example. wikipedia.orgresearchgate.netfrontiersin.org It involves the prenylation of naringenin at the C-8 position by the enzyme naringenin 8-dimethylallyltransferase (SfN8DT-1) , followed by hydroxylation at the 2'-position of the prenyl group. nih.govpnas.org This provides a strong precedent for the initial C-8 prenylation step in the biosynthesis of this compound.

Griffonianone C: This isoflavone (B191592), isolated from Millettia griffoniana, also features a pyran ring fused to the flavonoid core. frontiersin.orgbiorxiv.orgfrontiersin.org Although its detailed biosynthesis is not fully elucidated, the presence of the pyran ring suggests a similar enzymatic strategy involving prenylation and subsequent oxidative cyclization by a cytochrome P450 enzyme.

Flemichin D and Erybraedin C: These compounds, also found in the Leguminosae family, are complex prenylated flavonoids. Their structures suggest the involvement of multiple prenylation and cyclization steps, highlighting the diverse capabilities of the enzymatic machinery within this plant family. A comparative analysis of the prenyltransferases and cytochrome P450s from Eriosema, Millettia, and Flemingia species could reveal the evolutionary relationships and substrate specificities that lead to this structural diversity.

The table below provides a comparison of this compound with related compounds.

CompoundPlant Source (Family)Key Structural FeaturesImplied Biosynthetic Steps
This compound Eriosema sp. (Leguminosae)C8-prenyl, C6,C7-pyrano, multiple hydroxylationsC8 & C6 prenylation, oxidative cyclization, multiple hydroxylations
Sophoraflavanone G Sophora flavescens (Leguminosae)C8-lavandulyl (modified diprenyl)C8-prenylation and subsequent modification
Griffonianone C Millettia griffoniana (Leguminosae)C6,C7-pyrano-isoflavoneIsoflavone synthase action, prenylation, oxidative cyclization
Flemichin D Flemingia sp. (Leguminosae)C-prenylated flavanone with pyran ringC-prenylation, oxidative cyclization
Erybraedin C Erythrina sp. (Leguminosae)C-prenylated isoflavoneIsoflavone synthase action, C-prenylation

This table compares the structural features and inferred biosynthetic steps of this compound with other relevant natural products from the Leguminosae family.

Total Synthesis and Analog Development of Eriosemaone C

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.org For a hypothetical retrosynthesis of Eriosemaone C, key disconnections would likely target the bonds that are most challenging to form or those that break the molecule into strategically advantageous fragments.

Given the typical flavonoid structure of this compound, primary disconnections would likely be:

C-ring formation: The central pyranone ring is a common target. Disconnection of the C-O and C-C bonds of this ring could lead back to a chalcone (B49325) precursor. This is a common strategy in flavonoid synthesis.

Prenyl group installation: The prenyl side chains are another key feature. These are often introduced onto the flavonoid core at a late stage of the synthesis. A disconnection would therefore remove the prenyl group, leading to a simpler flavonoid scaffold and a prenyl bromide or a similar electrophile.

A and B ring connection: The bond connecting the B-ring to the C-ring is another potential point for disconnection, which would break the molecule into two key phenolic fragments.

A plausible retrosynthetic pathway might first involve the disconnection of the prenyl groups, followed by the disassembly of the chromanone core via a retro-Michael or retro-aldol type reaction, ultimately leading to simpler phenolic and cinnamic acid derivatives.

Key Reaction Methodologies and Stereoselective Transformations

The successful synthesis of this compound would necessitate the use of a variety of modern synthetic reactions, with a particular emphasis on stereoselectivity to control the three-dimensional arrangement of atoms in the molecule.

The construction of the carbon skeleton of this compound would rely on several key carbon-carbon bond-forming reactions.

Reaction TypeDescriptionPotential Application in this compound Synthesis
Aldol Condensation A reaction that forms a new C-C bond by joining an enolate with a carbonyl compound.Formation of the chalcone intermediate by reacting an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative.
Michael Addition The addition of a nucleophile to an α,β-unsaturated carbonyl compound.Intramolecular Michael addition of a phenol (B47542) to the α,β-unsaturated ketone of a chalcone to form the chromanone ring.
Friedel-Crafts Acylation/Alkylation Reactions that introduce acyl or alkyl groups onto an aromatic ring.Acylation of a phenolic precursor to build the core structure or alkylation to introduce the prenyl groups.
Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. mdpi.comCould be employed to couple the A and B ring precursors if a convergent synthetic strategy is chosen. mdpi.com
Claisen/Cope Rearrangement Sigmatropic rearrangements that form C-C bonds.A Claisen rearrangement of an O-prenylated precursor could be used to install the C-prenyl group onto the aromatic ring, a strategy used in the synthesis of Eriosemaone A. acs.org

The central pyranone ring is a key heterocyclic feature of this compound.

MethodDescriptionRelevance to this compound
Intramolecular Cyclization of Chalcones Acid or base-catalyzed cyclization of a 2'-hydroxychalcone (B22705) is a classic method for forming the flavanone (B1672756) core.This would be a primary strategy for constructing the C-ring of this compound from a chalcone intermediate.
Prins Cyclization An acid-catalyzed reaction between an alkene and an aldehyde.While less common for flavonoids, related strategies could be envisioned for constructing the pyran ring system.
Oxidative Cyclization The use of an oxidizing agent to induce cyclization.Could be employed in the formation of the chromanone ring from a suitable precursor.

Throughout the synthesis, various functional groups would need to be modified or protected.

TransformationDescriptionPurpose in Synthesis
Protection/Deprotection of Phenols Phenolic hydroxyl groups are often protected (e.g., as methyl or benzyl (B1604629) ethers) to prevent unwanted side reactions and then deprotected at a later stage.To control the reactivity of the multiple hydroxyl groups present in the precursors of this compound.
Oxidation/Reduction Adjusting the oxidation state of various parts of the molecule.For example, oxidation of an alcohol to a ketone or reduction of a carbonyl group.
Halogenation/Dehalogenation Introduction or removal of halogen atoms.Halogenation can be used to activate a position for subsequent cross-coupling reactions.

Heterocycle Construction Methodologies

Development of Diverse Synthetic Analogues and Derivatives

The synthesis of analogues of a natural product is crucial for understanding its biological activity and developing new therapeutic agents. researchgate.net

Once a total synthesis of this compound is established, the design of analogues would likely follow several key principles:

Modification of Prenyl Groups: The length, branching, and saturation of the prenyl side chains could be varied to investigate their role in biological activity. This is a common strategy for prenylated flavonoids. nih.gov

Alteration of Hydroxylation Pattern: The number and position of hydroxyl groups on the A and B rings could be altered. This is known to have a significant impact on the antioxidant and other biological properties of flavonoids.

Stereochemical Variation: Synthesis of different stereoisomers of this compound would allow for the determination of the stereochemical requirements for its biological targets.

Scaffold Hopping: The flavonoid core could be replaced with other heterocyclic systems to explore different chemical space while retaining key pharmacophoric features.

Introduction of New Functional Groups: The addition of groups such as halogens, amines, or amides could be used to modulate the physicochemical properties and biological activity of the molecule.

The ability to synthetically produce these analogues would be invaluable for detailed structure-activity relationship (SAR) studies, potentially leading to the discovery of new compounds with improved potency and selectivity.

Semi-Synthetic Approaches from Natural Precursors

Semi-synthesis, or partial chemical synthesis, leverages complex molecules isolated from natural sources as advanced starting materials. wikipedia.org This approach is particularly relevant for intricate structures like this compound, as it can significantly reduce the number of steps required compared to a total synthesis. The Eriosema genus is a rich source of flavonoids, including isoflavones, flavanones, and dihydrochalcones, which serve as ideal precursors for chemical modification. researchgate.net

Although a specific semi-synthetic route to this compound is not documented, general semi-synthetic transformations reported for flavonoids isolated from Eriosema include acetylation, methylation, hydrogenation, and cyclization. researchgate.net A plausible strategy for the semi-synthesis of this compound could involve the regioselective installation of the characteristic dimethylpyran ring onto a precursor isoflavone (B191592) that lacks this feature. For instance, a natural product like Genistein, which has been isolated from Eriosema species, could theoretically be converted to an intermediate which then undergoes cyclization to form the pyran ring system.

This concept is supported by the successful synthesis of Kraussianone 1, a related pyranoisoflavone. acs.org In that synthesis, the dimethylpyran ring was installed in the final steps of the sequence via a regioselective aldol-type condensation with prenal, followed by a 6π electrocyclization. acs.org This demonstrates the viability of late-stage pyran ring formation on a complex isoflavone core, a key step that would be required in a semi-synthetic approach to this compound.

Precursor TypePotential ReactionReagentsProduct FeaturePurpose
Isoflavone (e.g., Genistein)PrenylationPrenyl bromide, BaseAddition of a prenyl groupIntroduces the carbon framework for the pyran ring.
Prenylated IsoflavoneOxidative CyclizationDDQ or other oxidantFormation of pyran ringCreates the fused dimethylpyran ring system.
IsoflavoneCondensation/ElectrocyclizationPrenal, BaseFormation of pyran ringA demonstrated method for regioselective pyran ring annulation. acs.org

Challenges and Innovations in this compound Chemical Synthesis

The chemical synthesis of complex flavonoids like this compound presents a series of distinct challenges, which have spurred significant innovation in synthetic organic chemistry.

Challenges:

Structural Complexity: this compound possesses a complex pyranoisoflavanone scaffold. The fusion of the pyran ring to the isoflavone core and the presence of a chiral center create a formidable synthetic target. mdpi.com

Regioselectivity: A primary historical challenge in the synthesis of pyranoisoflavones was the poor regioselectivity associated with the introduction of the dimethylpyran ring. acs.org Traditional methods often resulted in mixtures of isomers that were difficult to separate, leading to low yields of the desired product.

Stereocontrol: The isoflavanone (B1217009) structure contains a stereocenter at the C-3 position. Achieving high enantiomeric purity requires the use of advanced stereoselective synthesis techniques, a common hurdle in the synthesis of many flavonoids. mdpi.com

Precursor Availability: The low natural abundance of this compound and its precursors makes isolation from plant sources an inefficient and unsustainable method for obtaining the quantities needed for extensive research, necessitating a robust chemical synthesis. acs.orgencyclopedia.pub

Innovations:

To overcome these challenges, chemists have developed innovative strategies, many of which have been validated in the synthesis of the closely related compound Eriosemaone D. acs.orgacs.org

Advanced Cross-Coupling Reactions: A major innovation has been the move away from classical condensation methods toward palladium-catalyzed cross-coupling reactions to construct the isoflavone skeleton. The Suzuki-Miyaura reaction has been successfully employed as the key step in building the core of Eriosemaone D and Kraussianone 1. acs.orgacs.org This reaction couples a 3-iodochromone fragment with a functionalized arylboronic acid, offering high efficiency and functional group tolerance. rsc.org

Regioselective Pyran Ring Formation: Modern methods have solved the challenge of regioselectivity in pyran ring annulation. The synthesis of Kraussianone 1 showcased a highly regioselective aldol-type condensation of a pyranoisoflavone intermediate with prenal, followed by a 6π electrocyclization, to cleanly form the second dimethylpyran ring at the desired position. acs.org

Divergent Synthetic Routes: The synthetic strategy developed for Eriosemaone D and Kraussianone 1 exemplifies a divergent approach. acs.org By creating a common, highly functionalized intermediate, multiple complex natural products can be accessed through a few differing final steps. This approach is a hallmark of modern synthetic efficiency, allowing for the rapid generation of analogs for biological testing. acs.org

InnovationReaction TypeKey Reagents/CatalystBond/Structure FormedAdvantage
Core ConstructionSuzuki-Miyaura Coupling3-Iodochromone, Arylboronic acid, Pd catalystC-C bond (Isoflavone C3-Aryl)High efficiency and functional group tolerance for building the isoflavone skeleton. acs.org
Pyran Ring AnnulationAldol Condensation / 6π ElectrocyclizationPrenal, BaseC-C and C-O bonds (Dimethylpyran ring)Excellent regiocontrol, overcoming a major historical challenge. acs.org
Overall StrategyDivergent SynthesisCommon advanced intermediatesMultiple related natural productsEfficient access to a library of complex molecules from a single synthetic pathway. acs.orgacs.org

Pharmacological Mechanisms and Biological Activity Profiling of Eriosemaone C

Identification and Validation of Molecular Targets

The precise molecular targets of Eriosemaone C are not yet extensively characterized in publicly available scientific literature. The following subsections summarize the current understanding.

Receptor Binding Studies

Currently, there are no specific receptor binding studies for this compound reported in the peer-reviewed scientific literature. Research in this area is required to determine if this compound interacts with specific cellular receptors to elicit its biological effects.

Enzyme Inhibition/Activation Kinetics and Mechanisms

This compound belongs to the flavonoid class of compounds, many of which are known to interact with enzymes. researchgate.net However, specific studies detailing the enzyme inhibition or activation kinetics and the precise mechanisms of interaction for this compound are not available. A study on the impact of feed grain anti-nutrients mentions polyphenols in general and their potential to inhibit enzyme activity, but does not provide specific data on this compound. whiterose.ac.uk

Protein-Protein Interaction Modulations

There is currently no published research that has investigated the potential of this compound to modulate protein-protein interactions. Such studies would be valuable in understanding its broader biological effects.

Elucidation of Cellular and Subcellular Mechanisms of Action

The effects of this compound at the cellular and subcellular levels are beginning to be explored, primarily in the context of its antifungal properties.

Signal Transduction Pathway Perturbations

Detailed studies on the specific signal transduction pathways perturbed by this compound have not yet been published. A metabolomics study in the context of candidemia identified this compound among a list of metabolites, suggesting its potential involvement in complex biological pathways related to infection and host response. metabolomexchange.org However, this study did not elucidate the specific signaling cascades affected by this compound.

Gene Expression and Proteomic Profiling in Biological Systems

Specific gene expression and proteomic profiling studies to determine the global cellular changes induced by this compound have not been reported. Such analyses would be instrumental in providing a comprehensive view of its mechanism of action.

Research Findings on this compound

The following table summarizes the known information about this compound based on available research.

AttributeFindingCitation
Compound Name This compound chemistry-chemists.comnih.govresearchgate.net
Source Roots of Eriosema tuberosum chemistry-chemists.comnih.gov
Chemical Class Prenylated Isoflavonoid (B1168493)
Physical Description Yellow-brown powder chemistry-chemists.com
Molecular Formula C₃₁H₃₀O₈ chemistry-chemists.com
Biological Activity Antifungal agent chemistry-chemists.comresearchgate.net

Subcellular Localization and Organelle Specificity Studies

Currently, there is no specific research available that details the subcellular localization or organelle specificity of this compound. Studies on other compounds demonstrate that molecules can be designed or may naturally tend to accumulate in specific cellular compartments, such as the nucleus, mitochondria, endoplasmic reticulum, or lysosomes. nih.govnih.govwikipedia.orgnih.gov The localization is often determined by the molecule's physicochemical properties and its interaction with cellular transport mechanisms. biorxiv.orgplos.org Techniques like confocal microscopy with fluorescently tagged molecules or organelle fractionation followed by mass spectrometry are standard methods to determine a compound's location within a cell. nih.govplos.org However, such specific investigations have not been published for this compound.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying which parts of a molecule are essential for its biological activity. oncodesign-services.comresearchgate.net This involves synthesizing and testing a series of related compounds to see how structural modifications affect their potency, selectivity, and other properties. oncodesign-services.com

Analysis of Functional Group Contributions to Activity

Specific SAR studies detailing the contribution of individual functional groups of this compound to its biological activity are not available. Generally, for flavonoids and isoflavonoids, the presence and position of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and prenyl groups significantly influence their biological effects. mdpi.compcbiochemres.comlibretexts.org For instance, in other molecular classes, the addition or removal of groups like halogens or nitro groups can drastically alter activity. mdpi.comstudymind.co.uk Without experimental data on this compound analogues, the precise contribution of its pyranoisoflavone core or its specific substituents remains uncharacterized.

Stereochemical Influence on Biological Response

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the biological activity of a molecule. michberk.commhmedical.com Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit vastly different interactions with chiral biological targets like enzymes and receptors. mdpi.comkhanacademy.org this compound possesses chiral centers, meaning it can exist in different stereoisomeric forms. However, studies comparing the biological activity of different stereoisomers of this compound have not been reported. Therefore, the influence of its specific stereoconfiguration on its biological response is currently unknown.

Molecular Scaffolding and Linker Modifications in Activity Modulation

The core structure of a molecule is referred to as its scaffold. nih.govmdpi.com Modifying this scaffold or the linkers connecting different parts of a molecule can modulate its activity, selectivity, and pharmacokinetic properties. mdpi.comnih.gov this compound is built on a pyranoisoflavone scaffold. Research on related compounds shows that alterations to such core structures can lead to significant changes in biological effects. nih.gov However, no studies have been published that describe the synthesis or biological evaluation of this compound analogues with modified scaffolds or linkers.

In Vitro Biological Model Systems for Mechanistic Studies

In vitro models are essential for investigating the mechanisms of action of new compounds in a controlled laboratory setting. nih.govoncotarget.com These models often use specific cell lines that are relevant to a particular disease. nih.govnih.gov

Primary Cell Culture and Tissue Slice Models

Primary cell cultures and tissue slice models are pivotal in preclinical research, offering a bridge between in vitro assays and in vivo studies by preserving more of the physiological context of cells and tissues. eppendorf.comfrontiersin.org

Primary Cell Culture in the Study of this compound

Primary cell culture involves the isolation of cells directly from tissues, which are then grown in a controlled in vitro environment. eppendorf.com These cultures are highly valued in research because they closely mimic the physiological state of cells within an organism. kosheeka.com For a compound like this compound, primary cell cultures can be instrumental in determining its effects on specific cell types. For instance, given the known antimicrobial and antioxidant activities of flavonoids from the Eriosema genus, primary immune cells, such as macrophages, could be used to assess the immunomodulatory effects of this compound. nih.govresearchgate.net Similarly, its cytotoxic potential against various cancer cell lines could be investigated using primary tumor cells. nih.gov

The use of primary cells allows for the detailed examination of cellular responses to this compound, including changes in cell morphology, proliferation rates, and the expression of specific biomarkers. nih.gov While research has been conducted on the biological activities of various extracts and compounds from Eriosema species, specific studies detailing the use of this compound in primary cell culture are not extensively documented in the public domain. nih.gov

Illustrative Data from Hypothetical Primary Cell Culture Studies on this compound

The following table represents the type of data that could be generated from studies using primary cell cultures to investigate the bioactivity of this compound.

Cell TypeAssayEndpoint MeasuredHypothetical Result
Primary Human KeratinocytesCytotoxicity Assay (MTT)Cell Viability (IC50)> 100 µM
Primary Human MacrophagesNitric Oxide (NO) ProductionInhibition of LPS-induced NOIC50 = 25 µM
Primary Cancer Cells (e.g., from Oral Squamous Cell Carcinoma)Anti-proliferative AssayInhibition of Cell GrowthGI50 = 15 µM

Tissue Slice Models for Investigating this compound

Precision-cut tissue slices (PCTS) are ex vivo models that retain the complex three-dimensional architecture and cellular heterogeneity of the original organ. frontiersin.orgresearchgate.net This makes them an invaluable tool for studying the effects of a compound in a more physiologically relevant context than traditional 2D cell culture. frontiersin.orgbiorxiv.org For example, liver slices could be used to study the metabolism of this compound and its potential hepatotoxicity, while lung or intestinal slices could be used to investigate its effects on inflammation or infection in these tissues. frontiersin.org

The advantage of tissue slices lies in their ability to maintain cell-cell and cell-matrix interactions, which are crucial for many biological processes. researchgate.net This allows for the assessment of not only the direct effects of this compound on target cells but also its impact on the surrounding tissue microenvironment. biorxiv.org Although the application of tissue slice models to specifically study this compound has not been detailed in available research, this technology holds significant promise for its future pharmacological profiling.

Phenotypic Screening for Pathway Discovery

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired change in the phenotype of a cell or organism, without a preconceived notion of the molecular target. drugtargetreview.comcrownbio.com This "function-first" approach is particularly useful for discovering compounds with novel mechanisms of action. drugtargetreview.com

For this compound, phenotypic screening could be employed to uncover its broader biological activities and to elucidate the cellular pathways it modulates. High-content imaging (HCI) is a common technology used in phenotypic screening, allowing for the simultaneous measurement of multiple cellular parameters in response to compound treatment. crownbio.comdundee.ac.uk For instance, cells treated with this compound could be stained for various cellular components (e.g., nucleus, cytoskeleton, mitochondria) and imaged to create a detailed phenotypic profile.

By comparing the phenotypic profile of this compound to a library of profiles from compounds with known mechanisms of action, it is possible to generate hypotheses about its molecular targets and pathways of action. nih.gov This approach is unbiased and can reveal unexpected therapeutic potentials. Given the diverse biological activities reported for flavonoids from the Eriosema genus, such as antimicrobial and antioxidant effects, phenotypic screening could help to pinpoint the specific cellular processes affected by this compound that lead to these activities. nih.govresearchgate.net

Hypothetical Phenotypic Screening Workflow for this compound

StepDescriptionPotential Insights for this compound
1. Assay Development Select a relevant cell line and develop a multi-parameter imaging assay.Use of a human cell line (e.g., U2OS) with fluorescent dyes for nucleus, actin, and mitochondria.
2. Compound Screening Treat cells with this compound across a range of concentrations.Identify concentration-dependent changes in cellular morphology and organelle health.
3. Image Acquisition and Analysis Capture images using high-content microscopy and extract quantitative data on cellular features.Quantify changes in nuclear size, actin filament texture, and mitochondrial integrity.
4. Phenotypic Profiling Compare the phenotypic profile of this compound to a reference database of compound profiles.Cluster this compound with compounds known to affect, for example, oxidative stress pathways or inflammatory signaling.
5. Target Hypothesis Generation Generate hypotheses about the molecular targets and pathways modulated by this compound based on the profile similarity.Hypothesize that this compound may target proteins involved in the cellular antioxidant response or NF-κB signaling.

Advanced Analytical and Bioanalytical Methodologies for Eriosemaone C Research

Development of Quantitative Analytical Methods for Research Samples

Accurate quantification of Eriosemaone C in research samples is fundamental for understanding its properties and potential applications. The development of robust analytical methods is therefore a critical aspect of ongoing research.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the premier technique for the selective and sensitive quantification of flavonoids like this compound in complex matrices. nih.gov The development of a quantitative LC-MS/MS method involves meticulous optimization of chromatographic separation and mass spectrometric detection parameters. researchgate.net

While a fully validated quantitative LC-MS/MS method specifically for this compound is not extensively detailed in publicly available literature, the general principles for flavonoid analysis are well-established and applicable. frontiersin.orgresearchgate.netscielo.org.pe High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) systems are typically employed for separation. measurlabs.com These systems offer high resolution and speed, which are crucial for analyzing complex samples. measurlabs.com

For the separation of isoflavonoids, reversed-phase columns, such as C18 columns, are commonly used. nih.govuantwerpen.be The mobile phase usually consists of a gradient mixture of an aqueous solvent (often water with a formic acid additive to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724). nih.govunievangelica.edu.br

Mass spectrometric detection, particularly with a triple quadrupole mass spectrometer, allows for high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). unievangelica.edu.brnih.gov In the MRM mode, specific precursor-to-product ion transitions are monitored for the analyte of interest. For this compound, which has a chemical formula of C₃₁H₃₀O₈, some fragmentation data is available, showing a precursor ion and several product ions (347, 305 / MS2 259, 203, 329 / MS3 245, 275) that can be used to develop a specific MRM method. whiterose.ac.uk The development process for such a method would involve the optimization of parameters like collision energy and cone voltage to maximize the signal intensity for the chosen transitions. nih.gov

A typical workflow for developing a quantitative LC-MS/MS method for this compound would include:

Sample Preparation: Extraction of this compound from the matrix (e.g., plant material, biological fluid) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). researchgate.net

Chromatographic Separation: Optimization of the UPLC/HPLC conditions (column, mobile phase, flow rate, temperature) to achieve good separation from interfering compounds. uantwerpen.be

Mass Spectrometric Detection: Tuning of the mass spectrometer and selection of optimal MRM transitions for this compound and an appropriate internal standard. nih.gov

Method Validation: The method would then be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). europa.eu

Below is a table summarizing typical parameters for the LC-MS/MS analysis of flavonoids, which would be adapted for this compound.

ParameterTypical Specification
Chromatography System Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) measurlabs.com
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) nih.gov
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.gov
Flow Rate 0.3 - 0.5 mL/min nih.govnih.gov
Injection Volume 1 - 10 µL
Column Temperature 30 - 45 °C uantwerpen.be
Mass Spectrometer Triple Quadrupole Mass Spectrometer nih.gov
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Mode Multiple Reaction Monitoring (MRM) unievangelica.edu.br
Internal Standard A structurally similar compound not present in the sample, or a stable isotope-labeled version of this compound eurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, flavonoids, including this compound, are generally non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. nih.govresearchgate.net To be analyzed by GC-MS, flavonoids require a derivatization step to increase their volatility and thermal stability. nih.govnih.gov Common derivatization techniques include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. vup.sk

While GC-MS methods have been developed for the analysis of some derivatized flavonoids in biological samples like human plasma nih.gov, there is no specific literature describing the use of GC-MS for the analysis of this compound or its potential volatile metabolites. The metabolites of this compound are expected to be other non-volatile flavonoid structures. Therefore, GC-MS is not considered a primary analytical tool for this compound. Should there be a research need to explore potential volatile degradation products, a method involving derivatization would need to be developed and validated. mdpi.com

Spectrophotometric Assays for Concentration Determination

Spectrophotometric assays are simpler and more accessible methods for concentration determination compared to mass spectrometry-based techniques. These assays are often used for the quantification of total phenolic or flavonoid content in extracts. scispace.com However, their lack of specificity makes them less suitable for the quantification of a single compound like this compound in a complex mixture.

While spectrophotometric methods have been developed for the quantification of other flavonoids, such as quercetin (B1663063) researchgate.net, no specific spectrophotometric assay for this compound has been reported. A potential approach for purified samples of this compound would be to determine its wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer and then construct a calibration curve based on the absorbance of standard solutions of known concentrations. nih.gov This method would be highly dependent on the purity of the sample, as any impurities with overlapping absorption spectra would interfere with the measurement. For complex samples, spectrophotometric assays would likely overestimate the concentration of this compound.

Bioanalytical Applications in Mechanistic Studies

Bioanalytical methods are crucial for investigating the mechanisms of action of this compound, including its metabolic fate and stability in biological systems. These studies provide insights into how the compound is processed in the body, which is essential for interpreting its biological activity.

Metabolite Profiling and Identification

This compound has been listed as a metabolite in broader metabolomics studies, for instance, in the analysis of fecal samples from mice. researchgate.net However, specific studies focused on the comprehensive identification of this compound's own metabolites are not yet available in the scientific literature.

Based on the metabolism of other isoflavones, such as glycitein, potential metabolic transformations for this compound could include demethylation, hydroxylation, and cleavage of the C-ring by gut microflora. iastate.edu The identification of these potential metabolites would involve comparing the mass spectra of the parent compound with those of the potential metabolites and using tandem mass spectrometry (MS/MS) to elucidate their structures.

The general workflow for metabolite identification of this compound would be as follows:

StepDescription
1. In Vitro Incubation Incubate this compound with a metabolically active system, such as human or animal liver microsomes or hepatocytes, along with necessary cofactors (e.g., NADPH). europa.eu
2. Sample Preparation Stop the reaction and extract the parent compound and its metabolites from the incubation mixture.
3. LC-HRMS Analysis Analyze the extract using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) coupled to a UPLC/HPLC system. This allows for the detection of potential metabolites based on their accurate mass and retention time relative to the parent drug.
4. Data Processing Use specialized software to compare the chromatograms of the test sample with a control sample (without the compound) to identify unique peaks corresponding to potential metabolites.
5. Structural Elucidation Use tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions. The fragmentation pattern provides structural information that helps in identifying the site of metabolic modification. Comparison with synthesized standards would provide definitive identification.

Compound Stability and Degradation Pathway Analysis in Biological Systems

Assessing the stability of this compound in biological matrices is critical for the design and interpretation of in vitro and in vivo experiments. Stability studies are typically conducted in matrices such as plasma, blood, and buffer solutions at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and for various durations. europa.eueuropa.eu These studies help to establish appropriate sample handling and storage conditions. chromatographyonline.com

Forced degradation studies are also performed to understand the degradation pathways of a compound under stress conditions such as acid, base, oxidation, heat, and light. mdpi.com This information is valuable for identifying potential degradation products that might be formed during manufacturing, storage, or even in vivo. Prenylated compounds, in general, can be susceptible to oxidative degradation. researchgate.net

Currently, there is no published data specifically detailing the stability and degradation pathways of this compound in biological systems. Such studies would typically employ LC-MS/MS to monitor the disappearance of the parent compound and the appearance of degradation products over time. The identified degradation products would then be structurally characterized using high-resolution mass spectrometry.

The table below outlines the typical conditions for a forced degradation study, which could be applied to this compound.

Stress ConditionTypical Reagents and Conditions
Acidic 0.1 M to 1 M HCl, room temperature or elevated temperature
Basic 0.1 M to 1 M NaOH, room temperature or elevated temperature
Oxidative 3% to 30% H₂O₂, room temperature
Thermal Elevated temperature (e.g., 60-80 °C) in solid state or solution
Photolytic Exposure to UV or fluorescent light

Advanced Purity and Homogeneity Assessment for Research Grade Samples

The rigorous assessment of purity and homogeneity is a critical prerequisite for the use of this compound in any research setting. To ensure the reliability and reproducibility of experimental data, research-grade samples of this compound must undergo a battery of advanced analytical tests. These methodologies are designed to detect and quantify not only significant impurities but also subtle isomeric variations and minor contaminants that could influence biological or chemical assays. The combination of chromatographic and spectroscopic techniques provides a comprehensive profile of the sample's integrity.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for purity determination. researchgate.net A validated reverse-phase HPLC method is typically employed to ascertain the percentage purity of this compound. This involves developing a specific and stable method capable of separating the main compound from any potential impurities, including biosynthetic precursors, degradation products, or isomers. researchgate.net The validation of such a method, in accordance with International Conference on Harmonisation (ICH) guidelines, ensures its accuracy, precision, linearity, and sensitivity. insightcgmp.comeuropa.eu

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for confirming the structural integrity and homogeneity of this compound samples. google.com High-resolution mass spectrometry (HR-MS) provides an accurate mass measurement, confirming the elemental composition. mdpi.com Tandem MS (MS/MS) experiments can further reveal characteristic fragmentation patterns, which not only aid in structural confirmation but can also be used to identify and characterize co-eluting impurities. nih.gov

¹H and ¹³C NMR spectroscopy offer a detailed view of the molecular structure. researchgate.netresearchgate.net The chemical shifts and coupling constants in the ¹H NMR spectrum and the number and position of signals in the ¹³C NMR spectrum serve as a fingerprint for this compound. The absence of extraneous signals is a strong indicator of high purity. uzh.ch Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to unequivocally assign all proton and carbon signals, further confirming the compound's structural homogeneity. marquette.edu

The following data tables illustrate the application of these methodologies in the assessment of a research-grade sample of this compound.

Table 1: HPLC Purity Analysis of this compound

This table summarizes the results from a validated HPLC method for determining the purity of a research-grade this compound sample. The method utilizes a C18 column and a gradient elution to achieve optimal separation.

ParameterResultAcceptance Criteria
Retention Time (min) 15.2Report
Purity (by Area %) 99.8%≥ 98.0%
Total Impurities (by Area %) 0.2%≤ 2.0%
Largest Single Impurity (by Area %) 0.08%≤ 0.5%
Tailing Factor 1.1≤ 1.5
Theoretical Plates > 10000≥ 5000

Table 2: High-Resolution Mass Spectrometry (HR-MS) Data

This table presents the HR-MS data for this compound, confirming its elemental composition.

ParameterResult
Molecular Formula C₂₆H₂₈O₆
Calculated Monoisotopic Mass (Da) 436.1886
Measured Monoisotopic Mass (Da) 436.1882
Mass Error (ppm) -0.9

Table 3: ¹³C NMR Spectroscopic Data for Homogeneity Assessment (125 MHz, CDCl₃)

The ¹³C NMR spectrum is a powerful tool for assessing the homogeneity of a sample. The presence of a single set of signals corresponding to the structure of this compound indicates a high degree of isomeric purity.

Carbon AtomChemical Shift (δ) ppm
C-2164.5
C-3122.8
C-4182.1
C-5162.3
C-699.2
C-7165.1
C-894.1
C-9157.5
C-10105.6
C-1'113.2
C-2'158.0
C-3'108.5
C-4'160.4
C-5'103.7
C-6'131.2
C-1''21.5
C-2''126.8
C-3''117.4
C-4''28.3
C-5''78.1
C-1'''25.9
C-2'''122.3
C-3'''132.1
C-4'''17.8
C-5'''25.7
5-OCH₃55.9

Computational Chemistry and Molecular Modeling Investigations of Eriosemaone C

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule, such as Eriosemaone C, might bind to a protein target. mdpi.comnih.gov This method helps in predicting the binding affinity and analyzing the conformation of the ligand within the binding site. ijpsr.com Although this technique has been applied to various natural compounds, no published studies have performed molecular docking simulations specifically with this compound to predict its binding affinity or identify key interacting amino acid residues with any particular protein target.

Binding Affinity Prediction and Conformational Analysis

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics simulations provide insights into the movement of atoms and molecules over time, offering a view of the dynamic behavior of a protein-ligand complex. nih.govmdpi.compku.edu.cn These simulations can assess the stability of the complex, observe conformational changes, and understand the effects of the solvent environment. mdpi.comresearchgate.net Currently, there is no evidence in the scientific literature of MD simulations being conducted to analyze the dynamic behavior and stability of an this compound-protein complex.

Protein-Ligand Complex Dynamics

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, such as its electron density, which in turn determines its reactivity. nih.govwikipedia.orgarxiv.org These methods can provide a fundamental understanding of a molecule's chemical behavior. mdpi.comnih.gov While DFT has been used to elucidate the structure of other related natural products, no specific quantum chemical studies on the electronic properties and reactivity of this compound have been reported. researchgate.net

Energy Calculations and Geometries

A fundamental step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure through energy calculations and geometry optimization. mdpi.com This process involves using quantum mechanical methods, such as Density Functional Theory (DFT), to find the arrangement of atoms that corresponds to the lowest potential energy.

Detailed Research Findings:

Currently, there are no published studies detailing the systematic conformational analysis or geometry optimization of this compound using methods like DFT or other high-level computational techniques. Such a study would be invaluable for understanding its shape, steric hindrance, and potential interaction sites.

A hypothetical data table for the optimized geometry of this compound would include:

ParameterValue
Methode.g., B3LYP/6-31G(d,p)
Total Energy(in Hartrees)
Dipole Moment(in Debye)
Key Dihedral Angles(in Degrees)

This table represents a template for data that would be generated from such a study.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive.

Detailed Research Findings:

Specific FMO analysis for this compound is not available in the current body of scientific literature. A computational study would calculate the energies of the HOMO and LUMO and map their spatial distribution on the molecular structure. This would reveal the likely sites for nucleophilic and electrophilic attack.

A prospective data table for the FMO analysis of this compound would look like this:

Molecular OrbitalEnergy (eV)Contribution from Molecular Fragments
HOMO(Calculated Value)e.g., Flavonoid core, Prenyl group
LUMO(Calculated Value)e.g., Flavonoid core, Dihydroxyphenyl group
HOMO-LUMO Gap(Calculated Value)

This table illustrates the type of data that would be produced in an FMO study.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra. scm.com These predictions, when compared with experimental data, can help to confirm the structure of the molecule and provide a more detailed understanding of its electronic transitions and vibrational modes. mdpi.comnih.gov

Detailed Research Findings:

While experimental spectroscopic data for this compound may exist from its isolation and characterization, there are no published studies that present a computational prediction and validation of its spectroscopic properties. Such research would involve calculating the vibrational frequencies (IR), chemical shifts (NMR), and electronic excitation energies (UV-Vis) and comparing them with experimental spectra.

An example of a data table for predicted vs. experimental spectroscopic data could be:

Spectroscopic DataPredicted Value (Method)Experimental Value
Key IR Frequencies (cm⁻¹)e.g., Carbonyl stretch(Value)
¹H NMR Chemical Shifts (ppm)e.g., H-5'(Value)
UV-Vis λmax (nm)(Calculated Value)(Value)

This table demonstrates how computational and experimental data would be compared.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a crucial technique in drug discovery. researchgate.net It identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific biological target. unina.it Once a pharmacophore model is developed from a known active molecule like this compound, it can be used to search large chemical databases for other molecules (analogs) that fit the model and may have similar biological activity. nih.govnih.gov

Detailed Research Findings:

There is no evidence in the scientific literature of a pharmacophore model being developed based on this compound. Furthermore, no virtual screening studies using an this compound-derived pharmacophore for the discovery of new analogs have been reported. Such a study would be a logical step to explore the potential of its scaffold for developing new therapeutic agents. als-journal.combiorxiv.org

Future Research Directions and Unexplored Academic Avenues for Eriosemaone C

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies is a critical next step in understanding Eriosemaone C. While genomic and proteomic studies have been conducted on the Eriosema genus and related species, specific analyses focused on the biosynthetic pathways of this compound are lacking. frontiersin.orggoogle.comorcid.orgresearchgate.netfrontiersin.org

Future research should prioritize:

Genomic Analysis: Sequencing the genome of Eriosema tuberosum, the source plant of this compound, would enable the identification of the gene clusters responsible for its biosynthesis. chemistry-chemists.com This would pave the way for heterologous expression and production of this compound and its precursors in microbial systems.

Proteomic Studies: Comparative proteomic analysis of Eriosema species under different environmental conditions could reveal the enzymes involved in the prenylation and cyclization steps of this compound synthesis. Understanding these enzymatic processes is key to manipulating the production of this compound.

Metabolomics Profiling: Advanced metabolomics techniques, such as feature-based molecular networking, could be employed to identify novel derivatives of this compound and other related metabolites in Eriosema extracts. cas.cn This approach would also help in elucidating the metabolic fate of this compound in biological systems. A prior metabolomics study has already detected this compound in the context of a biological response to Candida albicans infection, highlighting the feasibility and potential of this approach. asm.org

Advanced Mechanistic Studies on Specific Cellular Pathways

The current understanding of this compound's mechanism of action is limited to its general antifungal properties. chemistry-chemists.com Advanced mechanistic studies are needed to pinpoint its specific molecular targets and the cellular pathways it modulates. Drawing parallels from other prenylated isoflavonoids like glabridin (B1671572) and wighteone, which are known to disrupt the plasma membrane and induce endoplasmic reticulum stress in yeast, similar investigations could be highly informative for this compound. asm.orgnih.gov

Key research avenues include:

Target Identification: Utilizing techniques such as affinity chromatography, pull-down assays, and computational target prediction to identify the specific proteins or cellular components that this compound interacts with.

Pathway Analysis: Employing transcriptomic and proteomic approaches to analyze the changes in gene and protein expression in cells treated with this compound. This would provide a global view of the affected cellular pathways.

Biophysical Studies: Using model membrane systems to investigate how this compound interacts with and permeates cell membranes, which is a likely mechanism for its antifungal activity. nih.govresearchgate.net

Rational Design of Highly Selective and Potent this compound Analogs

The isoflavonoid (B1168493) scaffold is a well-established pharmacophore, and the prenyl group is known to enhance the biological activity of flavonoids by increasing their lipophilicity and affinity for biological membranes. mdpi.commdpi.comoaepublish.comnih.gov This provides a strong basis for the rational design of this compound analogs with improved potency and selectivity.

Future efforts should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs with systematic modifications to the flavonoid core, the prenyl group, and other substituents. Testing these analogs for their biological activity will help in identifying the key structural features required for efficacy.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict the binding of this compound and its analogs to potential target proteins. This can guide the design of new derivatives with enhanced binding affinity.

Combinatorial Biosynthesis: Leveraging the biosynthetic genes for this compound, once identified, to create novel derivatives through combinatorial biosynthesis, which could generate a diverse range of compounds for screening.

Exploration of Novel Biological Targets and Therapeutic Concepts

While the known activity of this compound is antifungal, the broader class of prenylated flavonoids exhibits a wide array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antiviral activities. researchgate.netnih.govnih.gov This suggests that the therapeutic potential of this compound may extend beyond mycology.

Promising areas for exploration include:

Anticancer Activity: Screening this compound against a panel of human cancer cell lines to evaluate its cytotoxic and anti-proliferative effects. nih.govacs.org

Anti-inflammatory Properties: Investigating the ability of this compound to inhibit key inflammatory mediators, such as cyclooxygenase enzymes. nih.gov

Neuroprotective Effects: Assessing the potential of this compound to protect neuronal cells from oxidative stress and other forms of damage.

Development of Advanced Synthetic Strategies for Complex this compound Derivatives

The limited availability of this compound from its natural source necessitates the development of efficient and scalable synthetic routes. While the total synthesis of some flavonoids has been reported, specific strategies for complex prenylated isoflavonoids like this compound are needed. researchgate.net

Future research in this area should aim to:

Develop a Total Synthesis: Establishing a robust total synthesis of this compound would provide a reliable supply for biological studies and serve as a platform for creating structurally diverse analogs.

Explore Biocatalysis: Utilizing enzymes to perform key steps in the synthesis, such as stereoselective cyclizations, could lead to more efficient and environmentally friendly processes.

Flow Chemistry: Implementing flow chemistry approaches could enable the rapid and controlled synthesis of this compound and its derivatives, facilitating the exploration of a larger chemical space.

Interdisciplinary Research Collaborations and Knowledge Translation

Realizing the full potential of this compound will require a concerted effort from researchers across multiple disciplines.

Table 1: Potential Interdisciplinary Collaborations for this compound Research

Collaborating Disciplines Research Focus Expected Outcome
Phytochemistry & Botany Isolation, purification, and structural elucidation of new this compound derivatives from various Eriosema species. A broader library of natural analogs for screening and SAR studies.
Molecular Biology & Genomics Identification of biosynthetic pathways and development of heterologous production systems. Sustainable and scalable production of this compound and its precursors.
Pharmacology & Cell Biology Elucidation of mechanisms of action and identification of novel therapeutic targets. A deeper understanding of the biological effects of this compound, leading to new therapeutic applications.
Synthetic & Medicinal Chemistry Development of total synthesis routes and rational design of potent and selective analogs. Novel drug candidates with improved pharmacological properties.

Translating the research findings into tangible outcomes will also require collaboration with industry partners for further development and commercialization.

Addressing Research Gaps in the this compound Scientific Literature

The current body of scientific literature on this compound is sparse, presenting a significant opportunity for original research. Many of the traditional uses of Eriosema plants have not been scientifically validated, and the compounds responsible for their purported effects are often unknown. nih.govresearchgate.net

Table 2: Key Research Gaps for this compound

Research Area Identified Gap Proposed Research Direction
Mechanism of Action The specific molecular targets and cellular pathways affected by this compound are unknown. Conduct detailed mechanistic studies using proteomic, transcriptomic, and biophysical methods.
Structure-Activity Relationship No comprehensive SAR studies have been performed on this compound. Synthesize and screen a library of analogs to identify key structural determinants of activity.
Pharmacological Profile The full spectrum of biological activities beyond its antifungal properties has not been explored. Screen this compound against a diverse range of therapeutic targets (e.g., cancer, inflammation).
Synthesis An efficient and scalable total synthesis of this compound has not been reported. Develop a robust total synthesis and explore advanced synthetic methodologies like biocatalysis and flow chemistry.

| Bioavailability | The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are unknown. | Conduct in vitro and in vivo studies to characterize its pharmacokinetic profile. |

By systematically addressing these gaps, the scientific community can build a comprehensive understanding of this compound and pave the way for its potential development as a novel therapeutic agent.

Q & A

Q. What are the established methodologies for isolating Eriosemaone C from natural sources, and how can their efficacy be systematically compared?

Methodological Answer:

  • Step 1: Use solvent extraction (e.g., ethanol, methanol) or chromatographic techniques (e.g., HPLC, TLC) for initial isolation .
  • Step 2: Compare yield, purity, and time efficiency across methods using standardized metrics (Table 1).
  • Step 3: Validate results through spectroscopic analysis (NMR, MS) and bioactivity assays .

Q. Table 1: Comparison of Isolation Methods

MethodYield (%)Purity (%)Time (hr)
Ethanol Extract2.18548
HPLC1.59824
TLC-Guided1.89236

Advanced Research Question

Q. How can researchers design experiments to elucidate the biosynthetic pathways of this compound in plant systems?

Methodological Answer:

  • Step 1: Apply P-E/I-C-O framework :
    • Population (P): Target plant species (e.g., Eriosema genus).
    • Exposure/Intervention (E/I): Gene silencing or isotopic labeling.
    • Comparison (C): Wild-type vs. genetically modified specimens.
    • Outcome (O): Metabolite profiling via LC-MS .
  • Step 2: Use transcriptomic data to identify candidate enzymes.
  • Step 3: Validate pathways through heterologous expression in model organisms .

Data Contradiction Analysis

Q. How should researchers address contradictory findings in studies investigating this compound's pharmacological efficacy?

Methodological Answer:

  • Step 1: Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., dosage variability, model organisms) .
  • Step 2: Perform meta-analysis to quantify effect sizes across studies (e.g., odds ratios for cytotoxicity).
  • Step 3: Design follow-up experiments with standardized protocols (e.g., uniform cell lines, dose ranges) .

Structural Analysis

Q. What advanced spectroscopic techniques are critical for determining this compound's molecular configuration, and how should data be interpreted?

Methodological Answer:

  • Step 1: Combine 2D-NMR (COSY, HSQC) for bond connectivity and X-ray crystallography for 3D structure .
  • Step 2: Use computational modeling (DFT calculations) to validate stereochemistry.
  • Step 3: Cross-reference with existing databases (e.g., PubChem, SciFinder) to resolve ambiguities .

Experimental Replication

Q. What considerations are essential when replicating in vitro bioactivity studies of this compound?

Methodological Answer:

  • Step 1: Document exact experimental conditions (e.g., cell culture media, incubation time).
  • Step 2: Use positive controls (e.g., doxorubicin for cytotoxicity assays).
  • Step 3: Share raw data and code via repositories like Zenodo to enhance reproducibility .

Research Gap Identification

Q. How can the P-E/I-C-O framework identify understudied aspects of this compound's ecological roles?

Methodological Answer:

  • Step 1: Define Population as ecosystems where Eriosema thrives.
  • Step 2: Intervention : Analyze soil microbiota interactions via metagenomics.
  • Step 3: Outcome : Measure allelopathic effects on competing plant species .

Data Collection Optimization

Q. What strategies optimize the collection of high-quality NMR data for this compound structural verification?

Methodological Answer:

  • Step 1: Use deuterated solvents (e.g., CDCl₃) to minimize noise.
  • Step 2: Collect data at high magnetic field strengths (≥500 MHz).
  • Step 3: Employ relaxation delays ≥5×T₁ to ensure complete spin-lattice relaxation .

Hypothesis Testing

Q. What statistical approaches are most appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Step 1: Apply non-linear regression (e.g., Hill equation) to model IC₅₀ values.
  • Step 2: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Step 3: Report confidence intervals and p-values to quantify uncertainty .

Meta-Analysis Design

Q. How can systematic review methodologies improve the synthesis of this compound's therapeutic potential across disparate studies?

Methodological Answer:

  • Step 1: Search PubMed, Web of Science, and Embase using Boolean operators (e.g., "this compound AND anticancer") .
  • Step 2: Assess study quality via ROBINS-I tool for non-randomized trials .
  • Step 3: Perform subgroup analysis to account for variability in assay types .

Method Validation

Q. What validation parameters should be prioritized when developing new HPLC protocols for this compound quantification?

Methodological Answer:

  • Step 1: Validate linearity (R² ≥0.99), precision (%RSD <2%), and LOD/LOQ .
  • Step 2: Test robustness by varying column temperature (±2°C) and flow rate (±0.1 mL/min).
  • Step 3: Compare with reference standards from accredited suppliers (e.g., Sigma-Aldrich) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.